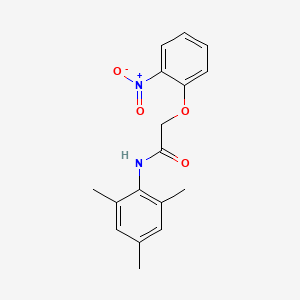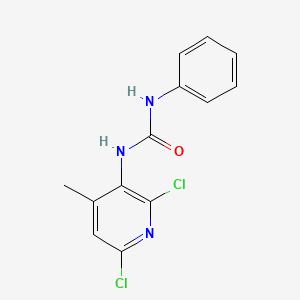![molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5505683.png)
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2OS and its molecular weight is 339.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide is 338.0047396 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Compounds similar to "2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide" have been synthesized and characterized, offering insights into their structural and spectroscopic properties. For instance, Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, detailing its crystal structure through spectroscopic techniques and X-ray diffraction, which could provide a foundation for understanding similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemoselective N-benzoylation
Research on chemoselective N-benzoylation using benzoylisothiocyanates, as described by Singh et al. (2017), demonstrates the potential for selective chemical transformations in compounds with amine and carbonothioyl functional groups. This process leads to products of biological interest, highlighting a method for functionalizing similar structures (Singh, Lakhan, & Singh, 2017).
Antimicrobial Activity
Compounds with structures incorporating benzothiophene and quinazolinone derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones and screened them for antibacterial and antifungal activities, indicating a potential application area for similar compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Anticancer Activity
Yılmaz et al. (2015) investigated indapamide derivatives, including compounds with [(substitutedamino)carbonothioyl] functional groups, for their proapoptotic activity against melanoma cell lines, demonstrating significant growth inhibition. This research suggests that similar compounds could have potential applications in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Insecticidal Activity
Schaefer et al. (1978) reported on substituted benzamides with promising activity against mosquitoes, indicating the potential of such compounds in controlling larval populations and offering a non-traditional application area for chemical research (Schaefer, Miura, Wilder, & Mulligan, 1978).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPQXAQZTIEDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)



![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B5505649.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)





